molecular formula C22H21NO B15283676 2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide

2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide

Cat. No.: B15283676
M. Wt: 315.4 g/mol
InChI Key: MKQCBUVVKNBOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,1'-Biphenyl]-4-yl-N-ethyl-N-phenylacetamide is a synthetic organic compound built around a biphenyl scaffold, a structure of significant interest in medicinal chemistry and chemical biology . The molecule incorporates a phenylacetamide moiety, a feature present in various biologically active molecules and pharmaceutical agents . Its structure combines lipophilic biphenyl and N-ethyl-N-phenyl groups connected through an acetamide linker, suggesting potential for interaction with various enzymatic targets. Biphenyl derivatives are recognized as versatile intermediates in organic synthesis and are frequently investigated for their biological potential . Compounds featuring the biphenyl scaffold have been reported to exhibit a wide range of pharmacological activities, including serving as antidepressants , anti-inflammatory agents , and inhibitors of enzymes like fatty acid amide hydrolase (FAAH) . Similarly, phenylacetamide derivatives are a known class of compounds studied for their diverse biological properties . This combination of structural features makes 2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide a compound of interest for further research and development in various scientific fields. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

N-ethyl-N-phenyl-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C22H21NO/c1-2-23(21-11-7-4-8-12-21)22(24)17-18-13-15-20(16-14-18)19-9-5-3-6-10-19/h3-16H,2,17H2,1H3

InChI Key

MKQCBUVVKNBOBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1’-biphenyl]-4-yl-N-ethyl-N-phenylacetamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a biphenyl boronic acid derivative is coupled with an acetamide derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, such as room temperature, and in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 2-[1,1’-biphenyl]-4-yl-N-ethyl-N-phenylacetamide may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Amidation to Form the Acetamide Group

The N-ethyl-N-phenylacetamide side chain may be introduced via amide coupling between a biphenyl acetic acid derivative and N-ethylaniline.
Key Steps :

  • Activation of Carboxylic Acid : Biphenyl-4-ylacetic acid could be activated using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., HATU).

  • Nucleophilic Attack : Reaction with N-ethylaniline in the presence of a base (e.g., Et₃N) to form the acetamide bond .

Critical Factors :

  • Steric hindrance from the biphenyl group may necessitate elevated temperatures (e.g., reflux in DMF or THF).

  • Catalytic DMAP could enhance reaction efficiency .

Functionalization of the Biphenyl Ring

The biphenyl core can undergo further reactions, such as:

  • Halogenation : Electrophilic substitution with Cl₂ or Br₂ in the presence of FeCl₃ .

  • Nitration : HNO₃/H₂SO₄ mixture at 0–5°C to introduce nitro groups .

  • Sulfonation : Fuming H₂SO₄ under controlled conditions .

Degradation Pathways

While stability data for this compound is unavailable, biphenyl acetamides generally exhibit:

  • Hydrolysis : Under acidic (HCl) or basic (NaOH) conditions, the amide bond may cleave to regenerate the carboxylic acid and amine .

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) could degrade the biphenyl ring system .

Biological Activity and Derivatization

Though not explicitly studied for this compound, structurally similar biphenyl acetamides show:

  • Antibacterial Properties : Linked to the biphenyl-pharmacophore .

  • SAR Studies : Modifications at the 4-position of the biphenyl ring (e.g., introducing electron-withdrawing groups) often enhance bioactivity .

Challenges and Unknowns

  • No direct reports confirm the reactivity of the N-ethyl-N-phenyl group in this context.

  • Stereoelectronic Effects : The ortho-substituted biphenyl may hinder certain reactions (e.g., electrophilic substitution).

Scientific Research Applications

2-[1,1’-biphenyl]-4-yl-N-ethyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1,1’-biphenyl]-4-yl-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biochemical and physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-[1,1'-Biphenyl]-4-yl-N-ethyl-N-phenylacetamide with key analogs based on structural features, molecular properties, and reported applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Applications
2-[1,1'-Biphenyl]-4-yl-N-ethyl-N-phenylacetamide (Target Compound) C₂₂H₂₁NO ~307.41 (calculated) N-ethyl, N-phenyl Inferred: Potential antimicrobial or antitumor activity (based on structural analogs).
N-([1,1'-Biphenyl]-2-yl)-2-phenylacetamide C₂₀H₁₇NO 287.36 N-phenyl, biphenyl at position 2 Antimicrobial activity; synthesis optimized for high yield (up to 90%) .
2-[1,1'-Biphenyl]-4-yl-N-(4-fluorophenyl)acetamide C₂₀H₁₆FNO 305.35 N-(4-fluorophenyl) No direct data, but fluorinated analogs often enhance metabolic stability and bioactivity.
N-[1,1'-Biphenyl]-4-yl-2-(phenylsulfonyl)acetamide C₂₀H₁₇NO₃S 351.42 Sulfonyl group at acetamide Structural uniqueness suggests potential protease inhibition or kinase modulation.
5'-((2-((3,4-Dimethoxyphenethyl)amino)-2-oxoethyl)amino)-... (Compound III) C₃₁H₃₃N₃O₈ Not reported Dimethoxyphenethyl, dicarboxylic acid Antitumor agent; targets transcription factors in malignant tumors .
3-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxyethoxy)phenol (IV) C₂₀H₁₈O₃ 306.36 Hydroxyethoxy, phenol NMDA receptor modulation; therapy for neurological disorders .

Structural and Functional Analysis

Substituent Effects on Bioactivity: The target compound’s N-ethyl-N-phenyl group distinguishes it from analogs like Compound III (dimethoxyphenethyl) and Compound IV (hydroxyethoxy-phenol). These substituents influence solubility, receptor affinity, and metabolic pathways. For example, fluorination in Compound typically enhances lipophilicity and bioavailability .

Therapeutic Potential: While the target compound lacks direct pharmacological data, N-substituted biphenyl-acetamides are frequently associated with antimicrobial and antitumor activities. For instance, Compound III’s dicarboxylic acid moiety enhances its ability to interfere with tumor transcription factors , whereas Compound IV’s NMDA receptor targeting highlights the versatility of biphenyl scaffolds in neurological applications .

Synthetic Accessibility :

  • The synthesis of biphenyl-acetamides often involves coupling reactions between biphenyl carboxylic acids and amines. Compound achieves a 90% yield via optimized routes, suggesting that the target compound could be synthesized efficiently with analogous methods .

Biological Activity

The compound 2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide is a member of the N-phenylacetamide class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, emphasizing its antibacterial properties, cytotoxic effects, and mechanisms of action.

Synthesis

The synthesis of 2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide typically involves the reaction of 1-biphenyl-4-carboxylic acid derivatives with N-ethyl-N-phenylamine in the presence of coupling agents. Various synthetic methods have been reported that optimize yield and purity, including ultrasound-assisted techniques which enhance reaction rates and reduce by-products .

Antibacterial Properties

Research indicates that derivatives of N-phenylacetamide exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have shown that compounds with specific substitutions on the aromatic rings can enhance bactericidal effects. The minimum effective concentration (EC50) for some derivatives has been reported as low as 156.7 µM against Xanthomonas oryzae .

Table 1: Antibacterial Activity of Selected N-Phenylacetamide Derivatives

Compound NameTarget BacteriaEC50 (µM)
Compound A1Xanthomonas oryzae156.7
Compound A2Xanthomonas axonopodis230.5
Compound A3Xanthomonas oryzae pv. oryzicola545.2

The mechanism of action appears to involve disruption of bacterial cell membranes, as evidenced by scanning electron microscopy (SEM) studies showing morphological changes in bacterial cells upon treatment with these compounds .

Cytotoxicity and Anticancer Activity

In addition to antibacterial properties, some studies have investigated the cytotoxic effects of N-phenylacetamide derivatives on cancer cell lines. For instance, compounds have been evaluated for their ability to inhibit cell proliferation in liver cancer cells (HepG2), with IC50 values indicating significant growth inhibition at low concentrations .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µg/mL)
Compound B1HepG20.8
Compound B2MCF71.5
Compound B3A5492.0

The biological activity of 2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide is attributed to its ability to interact with specific cellular targets. For instance, it has been identified as an inhibitor of SOAT-1 (Sterol-O-Acyl Transferase-1), which plays a crucial role in cholesterol metabolism and is implicated in various diseases including cardiovascular disorders . The inhibition leads to reduced cholesterol esterification, thereby affecting cellular homeostasis and promoting apoptosis in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound in both antibacterial and anticancer applications:

  • Antibacterial Efficacy : A study demonstrated that treatment with a derivative led to a significant reduction in bacterial load in infected plant tissues, showcasing its potential as a biopesticide .
  • Cytotoxicity in Cancer Models : Another investigation reported that treatment with the compound resulted in a dose-dependent decrease in cell viability among HepG2 cells, with flow cytometric analysis indicating increased apoptosis rates .

Q & A

Q. What are the established synthetic methodologies for 2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving biphenyl derivatives and acetylating agents. For example, biphenyl-4-amine can react with ethyl phenylacetyl chloride under controlled conditions (e.g., anhydrous solvent, inert atmosphere) to form the acetamide backbone. Reaction optimization often employs reflux conditions (e.g., 80–100°C) in solvents like dichloromethane or tetrahydrofuran, with purification via column chromatography or recrystallization . Key intermediates and side products should be monitored using TLC or HPLC.

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

  • UV-Vis Spectroscopy : The biphenyl moiety absorbs at λmax ~255 nm due to π→π* transitions, useful for concentration determination .
  • NMR : ¹H and ¹³C NMR confirm the biphenyl backbone (aromatic protons at δ 6.8–7.6 ppm) and acetamide groups (N–CH2– at δ 3.1–3.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C22H21NO2) and fragmentation patterns .
  • HPLC : Purity assessment (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the recommended storage conditions to ensure compound stability?

Store as a crystalline solid at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Stability studies indicate ≥5-year integrity when protected from light and moisture .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) model reaction pathways, such as amide bond formation or biphenyl ring functionalization. For example, transition state analysis using Gaussian or ORCA software identifies energy barriers for nucleophilic attack, while molecular docking predicts interactions with biological targets (e.g., enzymes or receptors) . Computational workflows like ICReDD’s reaction path search methods reduce experimental trial-and-error by narrowing optimal conditions .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Contradictions in antimicrobial or anti-inflammatory assays may arise from variations in:

  • Experimental Design : Differences in cell lines (e.g., RAW264.7 vs. THP-1 for inflammation studies) or assay protocols (MTT vs. resazurin for cytotoxicity) .
  • Compound Purity : Impurities >2% can skew bioactivity; validate purity via HPLC and elemental analysis .
  • Solubility : Use DMSO or cyclodextrin-based carriers to ensure consistent bioavailability in in vitro models .

Q. How can reaction conditions be optimized for scale-up synthesis?

Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a Box-Behnken design minimizes trials while identifying critical factors (e.g., reaction time and temperature interactions). Statistical tools like ANOVA validate significance, and response surface models predict optimal yields .

Q. What are the challenges in analyzing degradation products under oxidative conditions?

Oxidative degradation (e.g., via H2O2 or cytochrome P450 enzymes) produces hydroxylated biphenyl derivatives or cleaved acetamide fragments. Use LC-MS/MS with collision-induced dissociation (CID) to identify degradation pathways. Compare fragmentation patterns with synthetic standards for confirmation .

Methodological Guidelines

Q. Integrating Experimental and Computational Data for Mechanism Elucidation

  • Step 1 : Perform kinetic studies (e.g., time-resolved NMR) to track intermediate formation.
  • Step 2 : Simulate proposed mechanisms using molecular dynamics (MD) to validate feasibility.
  • Step 3 : Cross-validate with isotopic labeling (e.g., ¹³C-acetamide) to trace bond cleavage .

Q. Validating Biological Activity in Complex Matrices

  • Matrix Preparation : Spike the compound into serum or tissue homogenate to assess interference.
  • Recovery Studies : Use internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.